4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine
Description
This compound (Mol. Formula: C₁₇H₁₃ClN₆O, Mol. Weight: 352.78) is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 2-methylphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O/c1-10-4-2-3-5-13(10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-6-8-12(18)9-7-11/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRAOBUQSSQZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolines and their derivatives, have been reported to have a wide range of biological and pharmacological activities.
Mode of Action
Similar compounds have been reported to interact with various targets leading to antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine is a member of the oxadiazole and triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly in relation to anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.76 g/mol. The structural components include a 1,2,4-oxadiazole ring and a 1,2,3-triazole moiety, both of which are known for their biological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The mechanism of action typically involves the inhibition of various enzymes and growth factors associated with cancer cell proliferation. The compound has shown promising results in targeting specific cancer cell lines.
- Enzyme Inhibition : The compound inhibits key enzymes such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Telomerase
- Thymidine phosphorylase
These enzymes play critical roles in DNA synthesis and repair, making them attractive targets for cancer therapy .
- Cytotoxicity : Studies indicate that derivatives containing the oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the structure have been linked to enhanced antiproliferative activity against breast and colon cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound also demonstrates notable antimicrobial activity . Research has shown that derivatives of oxadiazoles possess effectiveness against both Gram-positive and Gram-negative bacteria.
Antibacterial Effects
- Compounds similar to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine have been tested against pathogens such as:
- Staphylococcus aureus
- Escherichia coli
These studies suggest that the incorporation of oxadiazole rings enhances antibacterial efficacy due to their ability to interact with bacterial enzymes and disrupt essential cellular processes .
Case Studies
Several case studies have documented the biological activity of similar compounds:
Scientific Research Applications
The synthesis of this compound typically involves multi-step reactions that may include the formation of oxadiazole and triazole rings. For instance, a common synthetic route involves the reaction of hydrazones with isocyanates or isothiocyanates to yield the desired heterocyclic structures. The characterization of synthesized compounds is usually confirmed through techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Fourier Transform Infrared (FTIR) Spectroscopy
- Mass Spectrometry
Antimicrobial Activity
One of the primary applications of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine is its antimicrobial properties. Research has shown that derivatives of this compound exhibit significant activity against various bacterial strains and fungi. For example:
- Study Findings : A study demonstrated that certain derivatives displayed promising antimicrobial activities against Gram-positive and Gram-negative bacteria as well as yeast-like fungi .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for anticancer applications. The structure's ability to interact with biological targets involved in cancer progression makes it a candidate for further exploration. Notably:
- Case Study : A related study highlighted the anticancer activity of similar oxadiazole derivatives against several cancer cell lines, showing growth inhibition percentages ranging from moderate to high depending on the specific structure and substituents present .
Antimicrobial Activity Assessment
A comprehensive study assessed the antimicrobial efficacy of synthesized derivatives of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine. The methodology involved:
- Preparation : Compounds were synthesized through a series of condensation reactions.
- Testing : Antimicrobial activity was evaluated using agar diffusion methods against various pathogens.
Results indicated that certain derivatives exhibited significant inhibitory effects against both bacteria and fungi, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .
Anticancer Studies
Another notable investigation focused on the anticancer properties of related compounds containing oxadiazole and triazole moieties. The study utilized various cancer cell lines to assess cytotoxicity and mechanism of action:
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and triazole rings in this compound undergo oxidation under controlled conditions.
Mechanistic Insight : Oxidation of the oxadiazole ring proceeds via electrophilic attack on the nitrogen atoms, leading to stable N-oxide derivatives .
Reduction Reactions
Reduction targets the oxadiazole and triazole functionalities, enabling structural modifications.
Substitution Reactions
The electron-deficient oxadiazole ring facilitates nucleophilic substitution, while the chlorophenyl group participates in cross-coupling reactions.
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃ in DMF | 80°C, 12 hours | Azide-substituted oxadiazole | 85% |
| KSCN in acetone | Reflux, 8 hours | Thiocyanate derivative | 78% |
Cross-Coupling Reactions
| Catalyst | Substrate | Product | Application |
|---|---|---|---|
| Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-oxadiazole hybrids | Enhanced anticancer activity . |
| CuI/proline | Alkynes | Triazole-alkyne conjugates | Fluorescent probes. |
Critical Note : The chlorophenyl group’s position (para) enhances reactivity in Suzuki-Miyaura couplings, enabling efficient biaryl synthesis .
Cycloaddition and Ring-Opening Reactions
The triazole moiety participates in click chemistry, while the oxadiazole ring shows strain-dependent reactivity.
Functional Group Interconversion
The amine group at position 5 of the triazole enables derivatization:
| Reaction | Reagent | Product | Biological Relevance |
|---|---|---|---|
| Acylation | Acetyl chloride | N-acetylated triazole | Improved pharmacokinetics. |
| Sulfonylation | Tosyl chloride | Sulfonamide derivatives | Antimicrobial activity enhancement. |
Stability Under Physiological Conditions
Studies using simulated biological fluids reveal:
-
pH 7.4 buffer : Stable for >24 hours, with <5% degradation .
-
Liver microsomes : Rapid oxidation via CYP3A4, producing hydroxylated metabolites .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine
- Structural Difference : The 2-methylphenyl group in the parent compound is replaced with a 2,4-dimethylphenyl group.
- Impact : Increased steric bulk and lipophilicity (Mol. Weight: 366.81 vs. 352.78) may enhance membrane permeability but reduce solubility .
- Availability : 9 mg in inventory, suggesting preliminary research use .
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
- Structural Difference : The 2-methylphenyl substituent is replaced with a 2,5-dimethoxyphenyl group.
- The higher molecular weight (Mol. Formula: C₁₈H₁₅ClN₆O₃) may affect pharmacokinetics .
Core Heterocycle Modifications
4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine
- Structural Difference : The 1,2,3-triazole core is replaced with a pyrazole ring.
- Impact: Pyrazole derivatives often exhibit distinct biological profiles due to altered hydrogen-bonding and π-stacking interactions.
3-(4-Chlorophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
- Structural Difference : A 1,2,4-triazole core with a methylsulfanyl substituent.
- This compound (CAS: 676239-92-2) is explored in agrochemical research .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Key Analogues
Q & A
Q. Can synthon analysis guide co-crystal design for improved solubility?
Q. How does the compound degrade under accelerated stability conditions?
- Methodology :
| Condition | Degradation Pathway | Analytical Tool |
|---|---|---|
| 40°C/75% RH (4 weeks) | Hydrolysis of oxadiazole to amide | HPLC-MS (m/z 320 → 285) |
| UV light (ICH Q1B) | Photo-oxidation of triazole ring | FTIR (loss of N-H stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
